![molecular formula C7H10N4O2S B14877701 2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14877701.png)
2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid is a heterocyclic compound that features a triazole and thiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid typically involves the cyclization of appropriate precursors under mild conditions. One common method involves the reaction of Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione with phenacyl bromides . This reaction yields 7-aroyl-6-aryl-6,7-dihydro-1-methyl-3-methylthio-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazinium bromides, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar procedures could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can intercalate with DNA, disrupting its structure and function, which may lead to the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 5,6,7,8-tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines
- [1,2,4]triazolo-[4,3-b][1,2,4,5]tetrazine-based compounds
Uniqueness
2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid is unique due to its specific combination of triazole and thiadiazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N4O2S |
|---|---|
Molecular Weight |
214.25 g/mol |
IUPAC Name |
2-(3-methyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6-yl)acetic acid |
InChI |
InChI=1S/C7H10N4O2S/c1-5-8-9-7-11(5)3-10(4-14-7)2-6(12)13/h2-4H2,1H3,(H,12,13) |
InChI Key |
WOJOAKWPTXAVNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1CN(CS2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


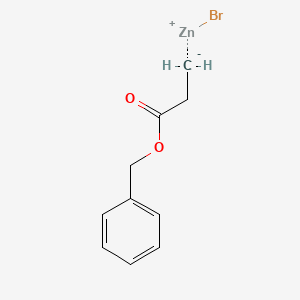

![N-benzyl-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide](/img/structure/B14877638.png)
![6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14877640.png)
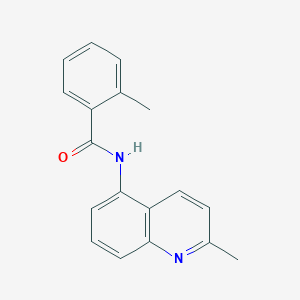
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-en-1-one](/img/structure/B14877655.png)
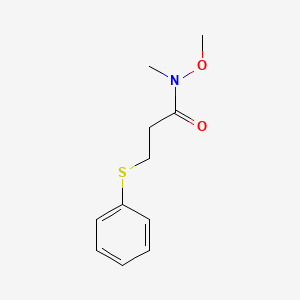
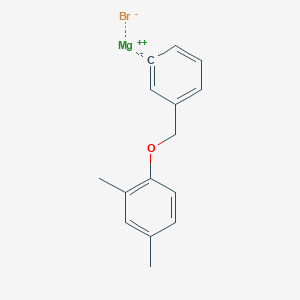
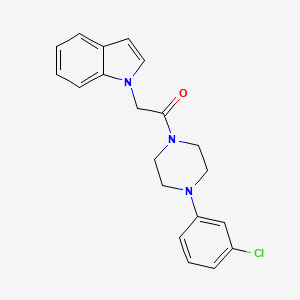

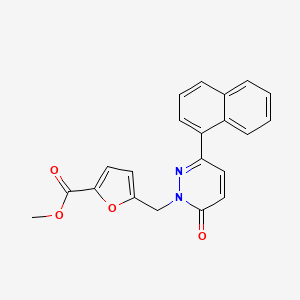

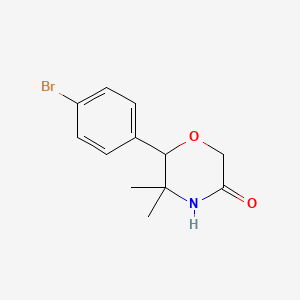
![3-Phenylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14877703.png)
